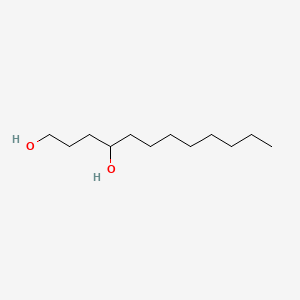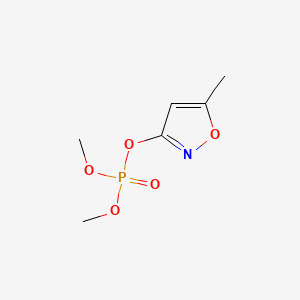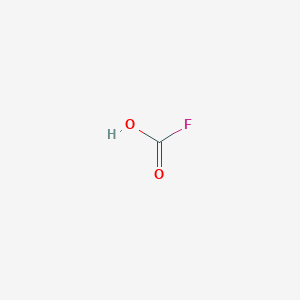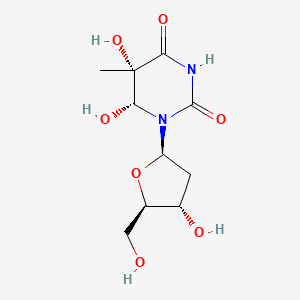
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the addition of hydroxyl groups at the 5 and 6 positions of the thymine ring, resulting in two chiral centers at these positions . The (5S,6R) configuration is one of the stereoisomers of thymine glycol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, can be synthesized through the oxidation of thymidine. This process typically involves the use of oxidizing agents such as ionizing radiation or reactive oxygen species . The reaction conditions must be carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of thymine glycol involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as chromatography, is essential to isolate the (5S,6R) stereoisomer from other possible isomers .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can revert thymine glycol back to thymidine.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield thymidine .
Wissenschaftliche Forschungsanwendungen
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, has several scientific research applications:
Chemistry: Used as a model compound to study oxidative damage to DNA.
Biology: Serves as a marker for oxidative stress in biological systems.
Medicine: Investigated for its potential role in DNA repair mechanisms and its implications in cancer research.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of thymine glycol involves its incorporation into DNA, where it can cause structural distortions. These distortions can interfere with DNA replication and transcription, leading to mutations and other genetic alterations. The compound is recognized and excised by specific DNA repair enzymes, which restore the normal DNA structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The unmodified nucleoside from which thymine glycol is derived.
5,6-Dihydro-5,6-dihydroxythymine: Another stereoisomer of thymine glycol with different chiral centers.
Uniqueness
Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, is unique due to its specific stereochemistry, which influences its biological activity and interactions with DNA repair enzymes. This stereoisomer is particularly important in studies of oxidative DNA damage and repair mechanisms .
Eigenschaften
CAS-Nummer |
38709-52-3 |
|---|---|
Molekularformel |
C10H16N2O7 |
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
(5S,6R)-5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8+,10+/m0/s1 |
InChI-Schlüssel |
RKEITGVZZHXKON-ZTOQJESFSA-N |
Isomerische SMILES |
C[C@@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



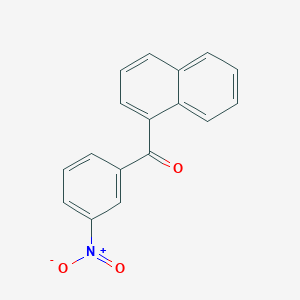
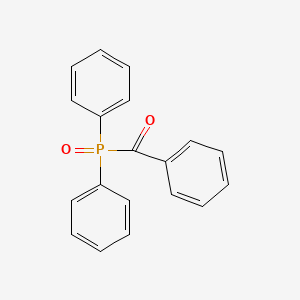


![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
